molecular formula C13H23N3O3 B14614799 Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate CAS No. 56926-08-0

Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate

Cat. No.: B14614799
CAS No.: 56926-08-0
M. Wt: 269.34 g/mol
InChI Key: IFAQYOSNBRJDFM-UHFFFAOYSA-N
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Description

Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazino[1,2-c]pyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the ethyl and acetate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

CAS No.

56926-08-0

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate

InChI

InChI=1S/C13H23N3O3/c1-3-15-6-5-11-9-14(10-12(17)19-4-2)7-8-16(11)13(15)18/h11H,3-10H2,1-2H3

InChI Key

IFAQYOSNBRJDFM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2CN(CCN2C1=O)CC(=O)OCC

Origin of Product

United States

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